Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside
CAS No.:
Cat. No.: VC16484704
Molecular Formula: C20H21NO9
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO9 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | [4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3 |
| Standard InChI Key | KLEJARSCWMKSCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Introduction
Chemical Structure and Stereochemical Features
Core Structural Attributes
The compound’s IUPAC name, [4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, reflects its β-D-glucopyranoside framework with systematic substitutions. Key structural elements include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁NO₉ |
| Molecular Weight | 419.4 g/mol |
| Acetyl Groups | Positions 3, 6, and anomeric oxygen |
| Phthalimido Group | Position 2 |
| Deoxygenation | Positions 2 and 4 |
The phthalimido group at C2 introduces rigidity and electron-withdrawing characteristics, influencing both reactivity and stability . The β-configuration at the anomeric center is critical for mimicking natural glycosidic linkages in biological systems.
Comparative Analysis with Related Derivatives
Structural analogs such as 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide (C₂₀H₂₀BrNO₉) and 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose (C₂₀H₂₁NO₁₀) highlight the impact of substituents on physicochemical properties :
The absence of a hydroxyl group at C4 in the target compound reduces hydrogen-bonding capacity, while the bromine in the glucopyranosyl bromide derivative enhances electrophilicity for glycosylation reactions .
Synthesis and Characterization
Analytical Characterization
The compound’s structure is confirmed through:
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Nuclear Magnetic Resonance (NMR): Distinct signals for acetyl groups (δ 1.8–2.2 ppm) and phthalimido aromatic protons (δ 7.6–8.1 ppm).
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 419.4 corresponding to [M+H]⁺.
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X-ray Crystallography: Limited data exist, but related derivatives show chair conformations with axial phthalimido groups .
Applications in Glycoscience and Biotechnology
Glycosylation Studies
The compound’s deoxygenation and acetyl protection render it a stable glycosyl donor for synthesizing oligosaccharides. Its phthalimido group acts as a non-participating neighboring group, directing β-stereoselectivity during glycosidic bond formation . This property is exploited in synthesizing glycoconjugates for vaccine development and glycan array fabrication.
Proteomics and Carbohydrate-Protein Interactions
In proteomics, the compound serves as a mimetic of natural O-GlcNAcylated proteins, enabling studies on post-translational modifications. Its acetylated hydroxyl groups improve solubility in organic solvents, facilitating structural analysis via crystallography or NMR .
Pharmacological and Industrial Relevance
Challenges in Scale-Up
Industrial adoption faces hurdles due to:
Future Directions and Research Opportunities
Enzymatic Synthesis
Exploiting engineered glycosyltransferases or transacetylases could streamline production, improving yield and stereocontrol.
Targeted Drug Delivery
Functionalizing the phthalimido group with bioorthogonal handles (e.g., azides) may enable site-specific conjugation to antibodies or nanoparticles .
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